CCR5 Antagonist Potency: 4-Ethyl vs. 4-Acetyl Analog Comparison
The 4-acetyl piperazine analog (CAS 894024-13-6) has been quantitatively characterized as a CCR5 antagonist with an IC50 of 0.110 nM in a P4R5 cell-based fusion assay co-expressing CD4 and an LTR-beta-gal reporter [1]. The 4-ethyl derivative (CAS 894013-43-5) possesses a similar core scaffold but with the ethyl substituent replacing acetyl. Class-level SAR analysis indicates that the basicity of the piperazine N-4 substituent is a critical determinant of CCR5 binding affinity [2]. The ethyl group (pKa of conjugate acid ≈ 10.6) confers higher basicity than acetyl (neutral), which is expected to produce a distinct receptor interaction profile compared to the acetyl analog.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public domain; structurally positioned within a SAR series where basicity at piperazine N-4 modulates potency |
| Comparator Or Baseline | 4-Acetyl analog (CAS 894024-13-6): IC50 = 0.110 nM (CCR5 P4R5 cell-cell fusion assay) |
| Quantified Difference | Difference in pKa (ethyl: ~10.6 vs. acetyl: neutral); potency difference cannot be quantified without direct measurement of the 4-ethyl compound |
| Conditions | CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct; cell-cell fusion assay readout |
Why This Matters
The distinct basicity of the 4-ethyl substituent directly impacts the protonation state of the piperazine at physiological pH, which governs CCR5 binding, hERG selectivity, and oral absorption—key decision points for procurement in antiviral drug discovery programs.
- [1] BindingDB BDBM50394601 (CHEMBL2164217). Affinity data: IC50 = 0.110 nM against CCR5 receptor. URL: https://bindingdb.org View Source
- [2] Palani A, et al. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III. Bioorg Med Chem Lett. 2003;13:567-571. View Source
